molecular formula C10H15NO B13659704 5-(tert-Butyl)-2-methoxypyridine

5-(tert-Butyl)-2-methoxypyridine

Cat. No.: B13659704
M. Wt: 165.23 g/mol
InChI Key: LTOZBOCLXXPCOF-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The tert-butyl group and methoxy group attached to the pyridine ring make this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with tert-butyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the 2-methoxypyridine, followed by the addition of tert-butyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of flow microreactor systems can enhance the reaction conditions, making the process more sustainable and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tert-butyl group.

Major Products Formed

    Oxidation: Formation of 5-(tert-Butyl)-2-pyridinecarboxaldehyde.

    Reduction: Formation of 5-(tert-Butyl)-2-methoxypiperidine.

    Substitution: Formation of 5-(tert-Butyl)-2-amino- or 2-thiopyridine derivatives.

Scientific Research Applications

5-(tert-Butyl)-2-methoxypyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the tert-butyl group, making it less sterically hindered.

    5-tert-Butylpyridine: Lacks the methoxy group, affecting its electronic properties.

    2,5-Dimethoxypyridine: Contains an additional methoxy group, altering its reactivity.

Uniqueness

5-(tert-Butyl)-2-methoxypyridine is unique due to the combination of the tert-butyl and methoxy groups, which provide a balance of steric hindrance and electronic effects. This makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-tert-butyl-2-methoxypyridine

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-6-9(12-4)11-7-8/h5-7H,1-4H3

InChI Key

LTOZBOCLXXPCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)OC

Origin of Product

United States

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